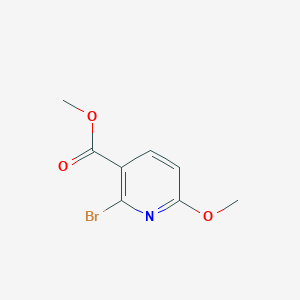
3-(4-Chlorophenyl)azetidine hydrochloride
Descripción general
Descripción
3-(4-Chlorophenyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H11Cl2N. It is a four-membered azetidine ring substituted with a 4-chlorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)azetidine hydrochloride typically involves the reaction of 4-chlorobenzylamine with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the azetidine ring. The final product is obtained by treating the azetidine with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control and the use of catalysts, to improve yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in polymer synthesis.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The 4-chlorophenyl group enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A simpler four-membered ring without the 4-chlorophenyl substitution.
4-Chlorophenylaziridine: A three-membered ring with a similar substitution pattern.
4-Chlorophenylpyrrolidine: A five-membered ring with a similar substitution pattern.
Uniqueness
3-(4-Chlorophenyl)azetidine hydrochloride is unique due to its four-membered azetidine ring, which imparts significant ring strain and reactivity. This makes it more reactive than its five-membered and three-membered counterparts, allowing for unique chemical transformations and applications .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-3-1-7(2-4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLBLWORDUSKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857190 | |
| Record name | 3-(4-Chlorophenyl)azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7606-31-7 | |
| Record name | 3-(4-Chlorophenyl)azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1469651.png)
![2-(Piperidin-4-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469652.png)

![2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B1469656.png)
![tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate](/img/structure/B1469657.png)


![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-ylmethanamine](/img/structure/B1469666.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbaldehyde](/img/structure/B1469667.png)



![2-Chloro-5,7-dihydrofuro[3,4-B]pyridine](/img/structure/B1469672.png)
